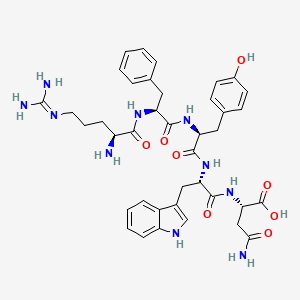

L-Asparagine, L-arginyl-L-phenylalanyl-L-tyrosyl-L-tryptophyl-

Descripción

L-Asparagina, L-arginil-L-fenilalanil-L-tirosil-L-triptófano-: es un péptido complejo compuesto por cinco aminoácidos: L-asparagina, L-arginina, L-fenilalanina, L-tirosina y L-triptófano

Propiedades

Número CAS |

866720-09-4 |

|---|---|

Fórmula molecular |

C39H48N10O8 |

Peso molecular |

784.9 g/mol |

Nombre IUPAC |

(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-phenylpropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-oxobutanoic acid |

InChI |

InChI=1S/C39H48N10O8/c40-27(10-6-16-44-39(42)43)34(52)46-29(17-22-7-2-1-3-8-22)35(53)47-30(18-23-12-14-25(50)15-13-23)36(54)48-31(37(55)49-32(38(56)57)20-33(41)51)19-24-21-45-28-11-5-4-9-26(24)28/h1-5,7-9,11-15,21,27,29-32,45,50H,6,10,16-20,40H2,(H2,41,51)(H,46,52)(H,47,53)(H,48,54)(H,49,55)(H,56,57)(H4,42,43,44)/t27-,29-,30-,31-,32-/m0/s1 |

Clave InChI |

XEAVMYKIFRJAEY-QDNWXXHKSA-N |

SMILES isomérico |

C1=CC=C(C=C1)C[C@@H](C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N[C@@H](CC3=CNC4=CC=CC=C43)C(=O)N[C@@H](CC(=O)N)C(=O)O)NC(=O)[C@H](CCCN=C(N)N)N |

SMILES canónico |

C1=CC=C(C=C1)CC(C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NC(CC(=O)N)C(=O)O)NC(=O)C(CCCN=C(N)N)N |

Origen del producto |

United States |

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de L-Asparagina, L-arginil-L-fenilalanil-L-tirosil-L-triptófano- normalmente implica la síntesis de péptidos en fase sólida (SPPS). Este método permite la adición secuencial de aminoácidos protegidos a una cadena peptídica creciente anclada a una resina sólida. El proceso incluye:

Activación: El grupo carboxilo del aminoácido entrante se activa utilizando reactivos como la diciclohexilcarbodiimida (DCC) o la N,N'-diisopropilcarbodiimida (DIC).

Acoplamiento: El aminoácido activado se acopla al grupo amino de la cadena peptídica creciente.

Desprotección: Los grupos protectores de los aminoácidos se eliminan para permitir la siguiente reacción de acoplamiento.

Métodos de producción industrial

La producción industrial de este péptido puede implicar SPPS a gran escala o tecnología de ADN recombinante. En la tecnología de ADN recombinante, el gen que codifica el péptido se inserta en un sistema de expresión adecuado, como Escherichia coli, que luego produce el péptido en grandes cantidades. El péptido se purifica posteriormente utilizando técnicas cromatográficas.

Análisis De Reacciones Químicas

Tipos de reacciones

L-Asparagina, L-arginil-L-fenilalanil-L-tirosil-L-triptófano- puede experimentar varias reacciones químicas, incluyendo:

Oxidación: Los residuos de tirosina y triptófano pueden oxidarse en condiciones específicas, lo que lleva a la formación de derivados de ditirosina o cinurenina.

Reducción: El péptido puede reducirse utilizando agentes reductores como el ditiotreitol (DTT) para romper los enlaces disulfuro si están presentes.

Sustitución: Los residuos de aminoácidos pueden sustituirse por otros grupos funcionales utilizando reactivos específicos.

Reactivos y condiciones comunes

Oxidación: Peróxido de hidrógeno (H₂O₂) o ácido peracético.

Reducción: Ditiotreitol (DTT) o β-mercaptoetanol.

Sustitución: Ésteres de N-hidroxisuccinimida (NHS) para modificaciones de aminas.

Productos principales

Los productos principales formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación de la tirosina puede conducir a la ditirosina, mientras que la reducción puede producir grupos tiol libres.

Aplicaciones Científicas De Investigación

Química

En química, este péptido puede utilizarse como compuesto modelo para estudiar la síntesis, el plegamiento y la estabilidad de péptidos. También sirve como sustrato para reacciones enzimáticas, ayudando a dilucidar los mecanismos enzimáticos.

Biología

En la investigación biológica, este péptido puede utilizarse para estudiar las interacciones proteína-proteína, las vías de transducción de señales y los mecanismos de captación celular. También puede servir como una herramienta para investigar el papel de los residuos específicos de aminoácidos en los procesos biológicos.

Medicina

Médicamente, este péptido tiene aplicaciones potenciales en el desarrollo y la administración de fármacos. Puede utilizarse para diseñar terapias basadas en péptidos dirigidas a receptores o enzimas específicos. Además, puede servir como biomarcador para ciertas enfermedades.

Industria

En el sector industrial, este péptido puede utilizarse en la producción de biofármacos, así como en el desarrollo de biosensores y herramientas de diagnóstico.

Mecanismo De Acción

El mecanismo de acción de L-Asparagina, L-arginil-L-fenilalanil-L-tirosil-L-triptófano- depende de su aplicación específica. Generalmente, los péptidos ejercen sus efectos uniéndose a objetivos moleculares específicos, como receptores o enzimas, y modulando su actividad. Los objetivos moleculares y las vías implicadas pueden variar ampliamente en función de la secuencia y la estructura del péptido.

Comparación Con Compuestos Similares

Compuestos similares

- L-Asparagina, L-arginil-L-fenilalanil-L-metionil-L-tirosil-L-triptófano-

- L-Asparagina, L-treonil-L-arginil-L-tirosil-L-triptófano-L-valil-

Unicidad

L-Asparagina, L-arginil-L-fenilalanil-L-tirosil-L-triptófano- es único debido a su secuencia específica de aminoácidos, que imparte propiedades químicas y biológicas distintas. La presencia de residuos aromáticos como la fenilalanina, la tirosina y el triptófano contribuye a su estabilidad y sus potenciales interacciones con otras biomoléculas.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.